REACTION_CXSMILES
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[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][C:10]=1[O:11][CH2:12][CH3:13])[NH2:7])[CH3:2].C([O:16][CH:17]=[C:18]([C:24](OCC)=O)[C:19]([O:21][CH2:22][CH3:23])=[O:20])C>>[CH2:12]([O:11][C:10]1[CH:9]=[C:8]2[C:6](=[CH:5][C:4]=1[O:3][CH2:1][CH3:2])[NH:7][CH:24]=[C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:17]2=[O:16])[CH3:13]
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Name
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|
Quantity
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3.7 g
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Type
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reactant
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Smiles
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C(C)OC=1C=C(N)C=CC1OCC
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Name
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|
Quantity
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5.3 g
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Type
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reactant
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Smiles
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C(C)OC=C(C(=O)OCC)C(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(C)OC=1C=C2C(C(=CNC2=CC1OCC)C(=O)OCC)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |